
2-Desacetoxy Prasugrel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desacetoxy Prasugrel, also known as Prasugrel Impurities, is a synthetic intermediate in the synthesis of Prasugrel . Prasugrel is an antiplatelet agent . The molecular weight of 2-Desacetoxy Prasugrel is 315.41 g/mol and the molecular formula is C₁₈H₁₈FNOS .
Synthesis Analysis
2-Desacetoxy Prasugrel is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel Hydrochloride nanosuspensions were prepared using the evaporative precipitation method .Molecular Structure Analysis
The molecular formula of 2-Desacetoxy Prasugrel is C₁₈H₁₈FNOS . The IUPAC name is 1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone .Chemical Reactions Analysis
2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel .Physical And Chemical Properties Analysis
2-Desacetoxy Prasugrel has a molecular weight of 315.41 g/mol and a molecular formula of C₁₈H₁₈FNOS .Applications De Recherche Scientifique
Efficacy in Platelet Reactivity Reduction : Prasugrel has been shown to be more effective than clopidogrel in reducing platelet reactivity in patients with high on-treatment platelet reactivity (HTPR) after elective percutaneous coronary intervention (PCI) with drug-eluting stents (Trenk et al., 2012).
Impact on Platelet Activation Markers : Compared to clopidogrel, prasugrel has demonstrated greater reduction of platelet activation markers and platelet-monocyte aggregates in stable coronary artery disease (Braun et al., 2008).
Genetics-Guided Dual Antiplatelet Therapy : Utilizing CYP2C19 polymorphisms to guide dual antiplatelet therapy with prasugrel after implantation of second-generation drug-eluting stents for acute coronary syndrome management shows promise in improving clinical outcomes (Ozawa et al., 2018).
Neuroprotective Potential : Prasugrel's potential neuroprotective mechanisms in cerebral ischemia/reperfusion injury have been explored, with evidence suggesting its modulation of various cellular components and signaling pathways (Gomaa et al., 2021).
Comparison with Clopidogrel : Research has shown that prasugrel's greater in vivo antiplatelet effects compared to clopidogrel reflect more efficient generation of its active metabolite, which has similar antiplatelet activity to clopidogrel’s active metabolite (Sugidachi et al., 2007).
Role in Acute Coronary Syndromes : Prasugrel has been studied for its efficacy in the management of acute coronary syndromes, particularly in patients undergoing percutaneous coronary intervention, demonstrating substantial reductions in ischemic events (Baker & White, 2009).
Metabolism and Elimination : The metabolism, elimination, and pharmacokinetics of prasugrel and its active metabolite have been thoroughly evaluated, providing insights into its rapid absorption and extensive metabolism in humans (Farid et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desacetoxy Prasugrel | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


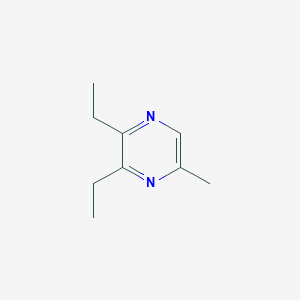

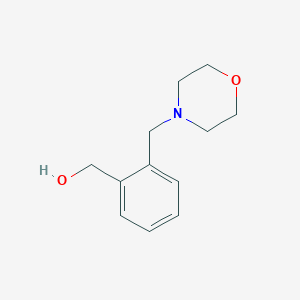
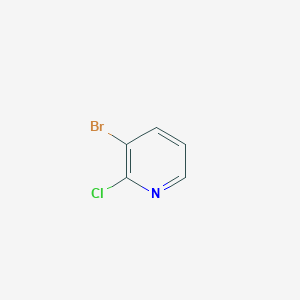

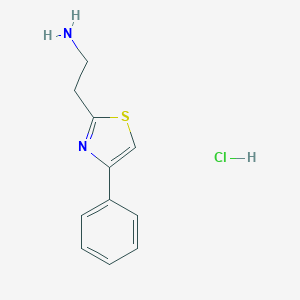
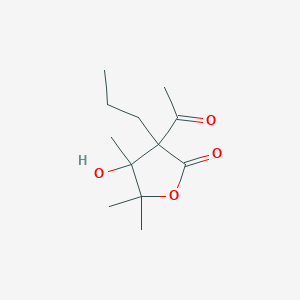
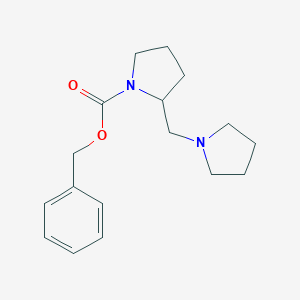
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
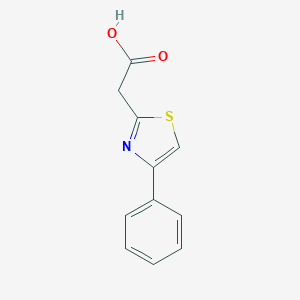
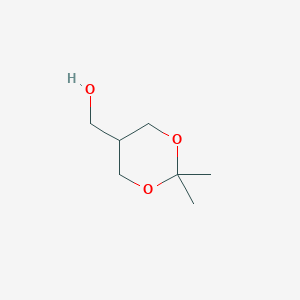
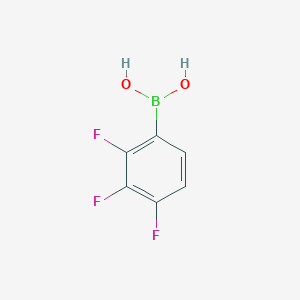
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)